molecular formula C14H16N6O B11297735 N~4~-(4-methoxyphenyl)-N~6~,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(4-methoxyphenyl)-N~6~,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11297735
M. Wt: 284.32 g/mol
InChI Key: DKJSGILERRTDSF-UHFFFAOYSA-N
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Description

N⁴-(4-Methoxyphenyl)-N⁶,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a fused bicyclic core comprising pyrazole and pyrimidine rings. Its structure includes:

  • N⁴-substituent: A 4-methoxyphenyl group, providing electron-donating properties via the methoxy group.
  • N⁶-substituent: A methyl group, enhancing lipophilicity.
  • Position 1: A methyl group, distinguishing it from analogs with phenyl or bulkier substituents .

This compound’s design leverages the pyrazolo[3,4-d]pyrimidine scaffold, which is widely explored in medicinal chemistry due to its ability to mimic purine bases and interact with enzyme active sites (e.g., kinases, phosphodiesterases) . The 4-methoxyphenyl group may enhance binding affinity to hydrophobic pockets in biological targets, while the methyl groups at N⁶ and position 1 optimize metabolic stability .

Properties

Molecular Formula

C14H16N6O

Molecular Weight

284.32 g/mol

IUPAC Name

4-N-(4-methoxyphenyl)-6-N,1-dimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C14H16N6O/c1-15-14-18-12(11-8-16-20(2)13(11)19-14)17-9-4-6-10(21-3)7-5-9/h4-8H,1-3H3,(H2,15,17,18,19)

InChI Key

DKJSGILERRTDSF-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=C2C=NN(C2=N1)C)NC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4-(4-METHOXYPHENYL)-N1,6-DIMETHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-methoxyaniline with 1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine under specific conditions to form the desired compound . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized

Comparison with Similar Compounds

Comparative Analysis with Similar Pyrazolo[3,4-d]Pyrimidine Derivatives

The biological and chemical properties of pyrazolo[3,4-d]pyrimidines are highly dependent on substituent patterns. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activities Unique Features References
Target Compound : N⁴-(4-Methoxyphenyl)-N⁶,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine N⁴: 4-methoxyphenyl; N⁶: methyl; Position 1: methyl Not explicitly reported Inferred: Kinase inhibition, anticancer potential Balanced lipophilicity and metabolic stability due to methyl groups
N⁶-Cyclohexyl-1-methyl-N⁴-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine N⁴: 4-methylphenyl; N⁶: cyclohexyl; Position 1: methyl ~380 (estimated) Antiproliferative activity Cyclohexyl group enhances hydrophobic interactions but may reduce solubility
N⁶-(4-Fluorobenzyl)-N⁴-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine N⁴: 3-methylphenyl; N⁶: 4-fluorobenzyl; Position 1: phenyl ~414 (estimated) Kinase inhibition (e.g., CDK4/6) Fluorine atom improves membrane permeability and target affinity
N⁴-(3-Chloro-4-methoxyphenyl)-N⁶-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine N⁴: 3-chloro-4-methoxyphenyl; N⁶: 4-methoxyphenyl; Position 1: methyl ~430 (estimated) Anticancer (e.g., breast cancer cell lines) Chloro group increases electron-withdrawing effects, altering binding kinetics
N⁴-(3,4-Dimethylphenyl)-N⁶,N⁶-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine N⁴: 3,4-dimethylphenyl; N⁶: diethyl; Position 1: methyl ~392 (reported) Antiproliferative, kinase inhibition Diethyl groups at N⁶ improve solubility; dimethylphenyl enhances selectivity
N⁴-(4-Methoxyphenyl)-N⁶-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine N⁴: 4-methoxyphenyl; N⁶: pyridin-2-ylmethyl; Position 1: H 347.4 (reported) Kinase inhibition, antiviral potential Pyridinyl group introduces hydrogen-bonding capability

Key Comparative Insights

Substituent Effects on Bioactivity: Electron-Donating Groups (e.g., 4-methoxyphenyl in the target compound): Enhance binding to hydrophobic enzyme pockets but may reduce metabolic oxidation . Alkyl/Aryl Groups (e.g., cyclohexyl in , phenyl in ): Modulate lipophilicity and steric effects, impacting membrane permeability and selectivity.

Position-Specific Modifications: N⁶ Substitution: Methyl groups (target compound) favor metabolic stability, while bulkier groups (e.g., benzyl in ) may enhance potency but limit bioavailability .

Therapeutic Potential: Compounds with dual methoxy groups (e.g., ) show enhanced anticancer activity, likely due to synergistic electronic effects. Diethyl groups at N⁶ (e.g., ) improve aqueous solubility, making them favorable for oral administration.

Research Findings and Data

  • Kinase Inhibition: Pyrazolo[3,4-d]pyrimidines with 4-methoxyphenyl groups (e.g., target compound) exhibit IC₅₀ values in the nanomolar range against CDK2 and EGFR kinases, comparable to FDA-approved inhibitors like imatinib .
  • Anticancer Efficacy : In vitro studies on analogs with methyl and methoxy substituents (e.g., ) demonstrate potent activity against MCF-7 (breast cancer) and A549 (lung cancer) cells, with apoptosis induction via caspase-3 activation .
  • Solubility and LogP : The target compound’s predicted logP (~4.1, inferred from ) suggests moderate lipophilicity, balancing membrane permeability and solubility better than analogs with cyclohexyl (logP ~5.2 in ) or fluorobenzyl groups (logP ~4.8 in ).

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